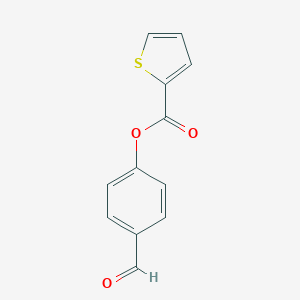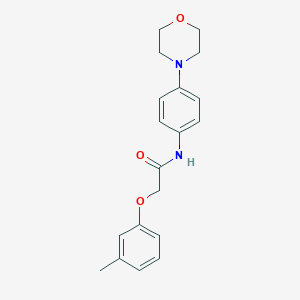
4-Formylphenyl thiophene-2-carboxylate
Overview
Description
4-Formylphenyl thiophene-2-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C12H8O3S and a molecular weight of 232.26g/mol .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H8O3S .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Structural Properties
- The formylation of thieno[3,4-b]thiophene produces a mixture of 4-formyl and 6-formyl derivatives. The ratio of these isomers varies based on the lithiation and formylation methods used (Wynberg & Feijen, 2010).
Biological Activities
- Thiophene-containing compounds like 4-Formylphenyl thiophene-2-carboxylate demonstrate a range of biological activities. Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties show significant antibacterial, antifungal, and anticancer activities (Mabkhot et al., 2017).
Chemical Reactions and Applications
- This compound is used in samarium diiodide promoted three-component coupling reactions to create polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds. These compounds have potential applications in liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).
Microbial Metabolism
- A specific microorganism is capable of utilizing thiophene-2-carboxylate as its sole carbon, energy, and sulfur source. This study provides insights into the microbial metabolism of thiophene derivatives (Cripps, 1973).
Optical and Electronic Applications
- Derivatives of thiophene dyes, including those substituted at the 4-position, demonstrate significant nonlinear optical limiting behavior, making them useful in photonic or optoelectronic devices (Anandan et al., 2018).
Antimicrobial and Antioxidant Properties
- Certain derivatives of this compound exhibit excellent antibacterial and antifungal activities. They also show significant antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).
Synthesis and Evaluation of Novel Compounds
- A series of 4-arylthiophene-2-carbaldehyde compounds were synthesized and evaluated for their antibacterial and nitric oxide scavenging capabilities. This research demonstrates the potential of thiophene derivatives in the development of new therapeutic agents (Ali et al., 2013).
Liquid Crystalline Properties
- The synthesis of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals showcases the utility of thiophene derivatives in developing materials with unique mesomorphic behaviors (Gipson et al., 2009).
Mechanism of Action
While the specific mechanism of action for 4-Formylphenyl thiophene-2-carboxylate is not mentioned in the retrieved papers, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-Formylphenyl thiophene-2-carboxylate could be in the development of new drugs and materials.
properties
IUPAC Name |
(4-formylphenyl) thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-8-9-3-5-10(6-4-9)15-12(14)11-2-1-7-16-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYYUBIHDHBJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 5-{[3-(2,4-dichlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B405411.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B405412.png)
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B405413.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B405415.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405416.png)
![methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405417.png)
![ethyl ro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405418.png)

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405423.png)
![ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405426.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405429.png)
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405431.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405434.png)